molecular formula C13H20N2O4 B129880 4-Bis(2-hydroxyethyl)amino-L-phenylalanine CAS No. 72143-20-5

4-Bis(2-hydroxyethyl)amino-L-phenylalanine

Cat. No. B129880
CAS RN: 72143-20-5
M. Wt: 268.31 g/mol
InChI Key: WHGUXSYETMNGJA-LBPRGKRZSA-N
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Description

4-Bis(2-hydroxyethyl)amino-L-phenylalanine belongs to the class of organic compounds known as phenylalanine and derivatives . These are compounds containing phenylalanine or a derivative thereof resulting from a reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of phenylalanine .


Molecular Structure Analysis

The molecular formula of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine is C13H20N2O4 . Unfortunately, the specific molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine are not fully detailed in the search results. The molecular weight is 268.30900 .

Scientific Research Applications

Quantitative Analysis in Chemotherapy

4-bis-(2-hydroxyethyl)amino-1-phenylalanine (L-DOH) has been identified in blood samples of patients treated with melphalan (L-PAM), a chemotherapy drug. The presence of L-DOH, a major hydrolysate of L-PAM, indicates its potential importance in L-PAM chemotherapy. A method using reversed-phase high-performance liquid chromatography has been developed for analyzing both L-PAM and L-DOH in biological samples, offering a detection sensitivity of 0.1 ppm. This method ensures a distinct separation of L-PAM and L-DOH without interference from biological backgrounds, crucial for monitoring and studying the effects of chemotherapy treatments (Ahmed & Hsu, 1981).

Synthesis and Biological Activity in Cancer Research

The synthesis and biological properties of compounds, including stereoisomers of 4-[bis(2-chloroethyl)amino]phenylalanine, have been explored. These compounds' structures are designed to increase the selectivity of their antitumor activity, making them significant in cancer research. Such studies contribute to understanding how structural variations in compounds like 4-bis(2-hydroxyethyl)amino-L-phenylalanine can influence their efficacy and selectivity in treating cancers (Krasnov, Zhdanova, & Smirnova, 1995).

Enzymatic Processes and Metabolic Pathways

Research on the aromatic amino acid hydroxylases, which include enzymes like phenylalanine hydroxylase, has provided insights into the metabolism of amino acids including phenylalanine, to which 4-bis(2-hydroxyethyl)amino-L-phenylalanine is structurally related. Understanding the structure and function of these enzymes is crucial in comprehending the metabolic pathways and potential therapeutic applications involving similar compounds (Hufton, Jennings, & Cotton, 1995).

Application in Antibacterial Studies

Compounds derived from L-Phenylalanine, structurally similar to 4-bis(2-hydroxyethyl)amino-L-phenylalanine, have been investigated for their antibacterial properties. These studies provide a framework for exploring how derivatives of amino acids can be used in developing new antibacterial agents, potentially expanding the applications of 4-bis(2-hydroxyethyl)amino-L-phenylalanine in this area (Aziz, 2010).

Amino Acid Hydroxylases and Disease Research

Research into aromatic amino acid hydroxylases, which are closely related to phenylalanine and its derivatives, has contributed to understanding various diseases. The study of these enzymes, their mutations, and their interactions with substrates like 4-bis(2-hydroxyethyl)amino-L-phenylalanine, is crucial in developing treatments for disorders such as phenylketonuria and other metabolic diseases (Flatmark & Stevens, 1999).

properties

IUPAC Name

(2S)-2-amino-3-[4-[bis(2-hydroxyethyl)amino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c14-12(13(18)19)9-10-1-3-11(4-2-10)15(5-7-16)6-8-17/h1-4,12,16-17H,5-9,14H2,(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGUXSYETMNGJA-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00222467
Record name 4-Bis(2-hydroxyethyl)amino-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bis(2-hydroxyethyl)amino-L-phenylalanine

CAS RN

72143-20-5
Record name 4-Bis(2-hydroxyethyl)amino-L-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072143205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bis(2-hydroxyethyl)amino-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROXYMELPHALAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB8B918966
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
AE Ahmed, TF Hsu, RA El-Azhary, H Moawad… - Biochemical …, 1982 - Elsevier
The pharmacokinetics and macromolecular interactions of [ 14 C-ring]melphalan (l-PAM) in blood were studied in rats following a single oral dose (20 mg/kg, 0.1 mCi/kg). Radioactivity …
Number of citations: 14 www.sciencedirect.com
RL Furner, RK Brown - Cancer treatment reports, 1980 - books.google.com
Although L-PAM has been available for> 20 years and has demonstrated clinical usefulness, only a few studies have attempted to determine its met-abolic fate or to ascertain its specific …
Number of citations: 98 books.google.com
L Kupczyk-Subotkowska, TJ Siahaan… - Journal of medicinal …, 1997 - ACS Publications
Peripheral benzodiazepine receptors (PBRs) are located on the outer membrane of mitochondria, and their density is increased in brain tumors. Thus, they may serve as a unique …
Number of citations: 50 pubs.acs.org
WT Jenkins, RA Mohd - Biochemical Pharmacology, 1983 - Elsevier
Inborn errors of metabolism can arise either from a total lack of an enzyme or from a reduced enzymatic activity that results from the synthesis of an impaired enzyme or a failure to …
Number of citations: 1 www.sciencedirect.com
AE Ahmed, TF Hsu, RA el-Azhary, H Moawad… - Cancer Chemotherapy …, 1982 - Springer
The kinetics of uptake and elimination, covalent binding, and macromolecular interactions of 14 [C-ring] melphalan was studied after a single oral dose (20 mg/kg, 0.1 mCi/kg) in normal …
Number of citations: 10 link.springer.com
K Suzukake, BP Vistica, DT Vistica - Biochemical Pharmacology, 1983 - Elsevier
Methods The methods used in tumor transplantation, in vitro growth of murine L1210 leukemia cells, evaluation of drug cytotoxicity, and cellular transport studies have been described …
Number of citations: 200 www.sciencedirect.com
S Somfai-Relle, K Suzukake, BP Vistica… - Biochemical …, 1984 - Elsevier
Previous studies with irreversible P. adrenergic blockers have indicated that maximal cyclase activity can still be achieved even when a large percentage of receptors is blocked 117.181…
Number of citations: 114 www.sciencedirect.com
HIN Balanagar
Number of citations: 0
KP FLORA, SL SMITH, JС CRADOCK
Number of citations: 0

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